molecular formula C28H25FN4O2S B11286681 2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide

2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11286681
M. Wt: 500.6 g/mol
InChI Key: SHEDTCSKSZTLTC-UHFFFAOYSA-N
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Description

2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be achieved using different reagents depending on the desired substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
  • 2-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate}

Uniqueness

Compared to similar compounds, 2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide has a unique combination of functional groups that may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25FN4O2S

Molecular Weight

500.6 g/mol

IUPAC Name

2-[2-[3-(4-ethylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C28H25FN4O2S/c1-2-18-12-14-20(15-13-18)24-16-23(19-8-4-3-5-9-19)32-33(24)28-31-27(35)25(36-28)17-26(34)30-22-11-7-6-10-21(22)29/h3-15,24-25H,2,16-17H2,1H3,(H,30,34)

InChI Key

SHEDTCSKSZTLTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)C(S3)CC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5

Origin of Product

United States

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